USP25 and 28 inhibitor AZ-2

Descripción general

Descripción

USP25 and 28 inhibitor AZ-2 is a selective inhibitor of USP28 (IC 50 = 0.6 μM, K d = 0.2 - 3.7 μM) and USP25 (IC 50 = 0.7 μM) . It has been identified as a potent inhibitor with broad-spectrum anti-cancer activity .

Synthesis Analysis

The synthesis of USP25/28 inhibitors involved screening a synthetic compound library, which led to the discovery of three lead compounds, CT1001-1003 . These compounds were optimized, resulting in CT1018, a stronger inhibitor . Further optimization led to the development of CT1073 and CT1113, which are potent against both USP28 and the closely-related USP25 .

Molecular Structure Analysis

The molecular structure of the inhibitors is influenced by the methylation of the 3-amino group. Semi-methylation of the 3-amino group is critical for the inhibitory activity . CT1113 contains a chiral center, and one enantiomer is much more potent than another .

Aplicaciones Científicas De Investigación

Alzheimer’s Disease Treatment

USP25 inhibition has been found to ameliorate Alzheimer’s pathology . This is achieved through the regulation of APP (Amyloid Precursor Protein) processing and Aβ (Amyloid-beta) generation . The USP25 inhibitor AZ-2 has been used in experiments to reduce amyloid deposition in the brains of 5×FAD mice . This suggests that USP25 serves as a potential pharmacological target for Alzheimer’s disease drug development .

Down Syndrome Research

Research has shown that Down Syndrome (DS), or trisomy 21, is one of the critical risk factors for early-onset Alzheimer’s disease . The deubiquitinase USP25, encoded on chromosome 21, has been identified as playing a key role in the pathogenesis of Alzheimer’s disease . Inhibiting USP25 with AZ-2 could therefore be a promising approach in Down Syndrome research .

APP Processing

USP25 has been found to promote β cleavage of APP and Aβ generation by reducing the ubiquitination and lysosomal degradation of both APP and BACE1 . The use of USP25 inhibitor AZ-2 could therefore provide valuable insights into APP processing .

BACE1 Regulation

BACE1 (Beta-Site APP Cleaving Enzyme 1) is a critical enzyme in the development of Alzheimer’s disease . USP25 has been found to regulate the ubiquitination and lysosomal degradation of BACE1 . The use of USP25 inhibitor AZ-2 could therefore be useful in studying the regulation of BACE1 .

Amyloid Deposition

USP25 has been found to play a role in amyloid deposition . The use of USP25 inhibitor AZ-2 has been shown to reduce amyloid deposition in the brains of 5×FAD mice . This suggests that USP25 inhibitors could be used to study and potentially treat conditions characterized by amyloid deposition .

Drug Development

Given the role of USP25 in the pathogenesis of Alzheimer’s disease and its impact on APP processing and BACE1 regulation, USP25 inhibitors like AZ-2 could be valuable in the development of new drugs for treating Alzheimer’s disease .

Mecanismo De Acción

Target of Action

The primary targets of the USP25 and 28 inhibitor AZ-2 are the ubiquitin-specific proteases 25 (USP25) and 28 (USP28) . These enzymes play diverse roles in regulating protein stability and cellular homeostasis . They catalyze the hydrolysis and removal of ubiquitin chains from target proteins, which is crucial in various disease processes, including cancer, immune responses to viral infections, and neurodegeneration .

Mode of Action

AZ-2 is a selective, noncompetitive, dual inhibitor of USP25 and USP28 . It exhibits selectivity for USP25 and USP28 over other deubiquitinating enzyme (DUB) family members . The compound interacts with its targets and dose-dependently reduces c-Myc levels in colon carcinoma cells in vitro .

Biochemical Pathways

The action of AZ-2 affects several biochemical pathways. For instance, upon stimulation of TLR4 by LPS, USP25 specifically reverses the Lys48-linked ubiquitination of TRAF3 mediated by the E3 ubiquitin ligase inhibitor of apoptosis 2 (cIAP2) . This deubiquitination enhances the activation of the transcription factor interferon regulatory factor 3 (IRF3) but attenuates TLR4-induced activation of nuclear .

Pharmacokinetics

It is known that az-2 is orally active , suggesting that it can be absorbed through the digestive tract

Result of Action

The action of AZ-2 leads to several molecular and cellular effects. It dose-dependently reduces c-Myc levels in colon carcinoma cells in vitro and induces cell death . In a mouse Alzheimer’s disease model, AZ-2 reduces amyloid burden, attenuates microglial activation, and improves synaptic and cognitive function .

Action Environment

The environment can influence the action, efficacy, and stability of AZ-2. For instance, in a mouse model, AZ-2 was shown to attenuate colitis and tumorigenesis . .

Direcciones Futuras

The ubiquitin proteasome system, with the ubiquitin-specific proteases (USPs) representing one of the more attractive target classes within the area, is widely postulated to be a new and important field of drug discovery for the future . The finding that USP28 is required for c-Myc stability suggests that USP28 inhibition may represent a novel approach to targeting this so far undruggable oncogene . Thus, it is hoped that these probes and data presented herein will further advance our understanding of the biology and tractability of DUBs as potential future therapeutic targets .

Propiedades

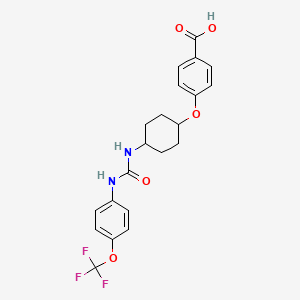

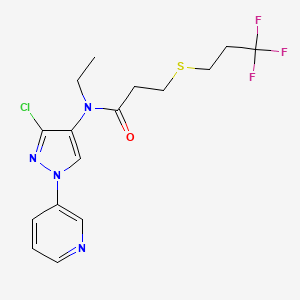

IUPAC Name |

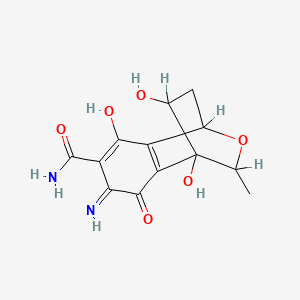

2-[[5-bromo-2-[[3-(trifluoromethoxy)phenyl]methoxy]phenyl]methylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrF3NO3/c18-14-4-5-16(13(9-14)10-22-6-7-23)24-11-12-2-1-3-15(8-12)25-17(19,20)21/h1-5,8-9,22-23H,6-7,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUYSDKCEPZFKSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)COC2=C(C=C(C=C2)Br)CNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

USP25 and 28 inhibitor AZ-2 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-chloro-1,3a-dimethyl-5-phenyl-4H-pyrazolo[4,3-e][1,4]diazepine](/img/structure/B611524.png)

![4-(cyclohexylamino)-3-[(phenylmethyl)amino]-N-[2-(1-piperazinyl)ethyl]-benzenesulfonamide](/img/structure/B611532.png)